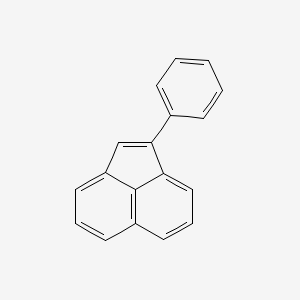

1-Phenylacenaphthylene

Description

Structure

3D Structure

Properties

CAS No. |

4044-56-8 |

|---|---|

Molecular Formula |

C18H12 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1-phenylacenaphthylene |

InChI |

InChI=1S/C18H12/c1-2-6-13(7-3-1)17-12-15-10-4-8-14-9-5-11-16(17)18(14)15/h1-12H |

InChI Key |

RGYRCSKRQNNKOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and characterization of 1-phenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and as a structural motif in medicinal chemistry. The document outlines a robust synthetic protocol, details expected analytical data, and presents workflows for its preparation and subsequent characterization.

Synthesis of this compound via Wittig Reaction

The synthesis of this compound can be efficiently achieved through a Wittig reaction, a well-established method for the formation of carbon-carbon double bonds.[1][2][3][4][5] This approach involves the reaction of acenaphthenone with a phosphorus ylide generated from benzyltriphenylphosphonium chloride.

Proposed Reaction Scheme

The overall reaction is as follows:

Acenaphthenone + Benzyltriphenylphosphonium chloride → this compound + Triphenylphosphine oxide

Experimental Protocol

This protocol is adapted from established Wittig reaction procedures.[1][4]

Materials:

-

Acenaphthenone

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (CH2Cl2)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide (Wittig Reagent): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous dichloromethane. To this suspension, add 50% aqueous sodium hydroxide solution (2-3 equivalents) dropwise with vigorous stirring. The formation of the orange-red colored ylide indicates a successful reaction.

-

Reaction with Acenaphthenone: Dissolve acenaphthenone (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the ylide solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (acenaphthenone) spot indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which contains the desired this compound and the byproduct triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture.

-

Isolation and Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be characterized by spectroscopic methods as detailed in the following section.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on the analysis of structurally similar compounds.

| Parameter | Expected Value |

| Physical Properties | |

| Molecular Formula | C₁₈H₁₂ |

| Molecular Weight | 228.29 g/mol |

| Melting Point | ~95-100 °C (estimated) |

| Appearance | Colorless to pale yellow crystalline solid[6] |

| ¹H NMR Spectroscopy (CDCl₃, 500 MHz) | |

| Chemical Shift (δ) | ~7.2-8.0 ppm (multiplets, aromatic protons) |

| ¹³C NMR Spectroscopy (CDCl₃, 125 MHz) | |

| Chemical Shift (δ) | ~120-145 ppm (aromatic carbons) |

| Infrared (IR) Spectroscopy (KBr pellet) | |

| C-H stretching (aromatic) | ~3050-3100 cm⁻¹ |

| C=C stretching (aromatic) | ~1600, 1490, 1450 cm⁻¹ |

| C-H out-of-plane bending | ~700-900 cm⁻¹ |

| Mass Spectrometry (EI) | |

| Molecular Ion (M⁺) | m/z = 228 |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.2-8.0 ppm). The integration of these signals should correspond to the 12 aromatic protons of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (approximately 120-145 ppm), corresponding to the 18 carbon atoms of the this compound framework.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorptions are expected for aromatic C-H stretching and C=C ring stretching vibrations. The out-of-plane C-H bending bands can give clues about the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (228.29).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

Physical and chemical properties of 1-Phenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the acenaphthylene core. This modification of the acenaphthylene structure is expected to influence its electronic, spectroscopic, and biological properties, making it a molecule of interest for materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details and an exploration of the potential biological significance of the broader acenaphthylene class of compounds.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. Due to a lack of extensive experimental data in publicly available literature, some properties are estimated based on the properties of the parent compound, acenaphthylene, and related structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₈H₁₂ | PubChem CID: 13119282 |

| Molecular Weight | 228.29 g/mol | PubChem CID: 13119282 |

| Appearance | Not specified (likely a solid) | Inferred from related PAHs |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water | Inferred from acenaphthylene[1] |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

Synthesis and Reactivity

The reactivity of the acenaphthylene core is well-documented. The double bond in the five-membered ring is susceptible to various reactions, including oxidation and addition reactions. For instance, acenaphthylene reacts with hydroxyl radicals and ozone, leading to ring-opened products. This inherent reactivity of the acenaphthylene scaffold suggests that this compound would likely undergo similar transformations, with the phenyl substituent potentially influencing the regioselectivity of such reactions.

Logical Relationship: Potential Synthesis Route

References

Determining the Crystal Structure of 1-Phenylacenaphthylene: A Methodological Whitepaper

Disclaimer: As of October 2025, a comprehensive search of publicly accessible crystallographic databases and scientific literature has revealed no published experimental crystal structure data for 1-Phenylacenaphthylene. This document, therefore, serves as an in-depth technical guide outlining the established methodologies that would be employed for the synthesis, crystallization, and structural determination of this compound. The data presented herein is hypothetical and serves to illustrate the format and nature of expected results.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group substituted at the C1 position of the acenaphthylene core. The spatial arrangement of the phenyl ring relative to the planar acenaphthylene moiety is of significant interest for understanding its electronic properties, steric interactions, and potential applications in materials science and drug development. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of such molecules in the solid state. This guide details the hypothetical workflow for achieving this, from chemical synthesis to final structural analysis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Reaction Scheme:

-

Starting Materials: 1-Bromoacenaphthylene and Phenylboronic acid.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An aqueous solution of a base, typically Na₂CO₃ or K₂CO₃.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water.

Detailed Protocol:

-

To a degassed solution of 1-bromoacenaphthylene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in toluene, an aqueous solution of 2M Na₂CO₃ (3.0 equivalents) is added.

-

The palladium catalyst (0.05 equivalents) is added, and the mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. For polycyclic aromatic hydrocarbons like this compound, slow evaporation or vapor diffusion are common and effective techniques.

Detailed Protocol (Slow Evaporation):

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform, or a hexane/dichloromethane mixture) at room temperature.

-

The solution is filtered through a syringe filter to remove any particulate matter.

-

The filtered solution is placed in a small, clean vial, which is then covered with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined using X-ray diffraction.

Detailed Protocol:

-

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Data Presentation

The following tables represent the type of quantitative data that would be obtained from a successful crystallographic analysis of this compound. Note: The values in these tables are hypothetical.

Table 1: Crystal Data and Structure Refinement Details for this compound (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₈H₁₂ |

| Formula weight | 228.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.0 Å |

| c | 10.5 Å |

| α | 90° |

| β | 98.5° |

| γ | 90° |

| Volume | 1060 ų |

| Z | 4 |

| Density (calculated) | 1.430 Mg/m³ |

| Absorption coefficient | 0.080 mm⁻¹ |

| F(000) | 480 |

| Refinement Details | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C1 - C1' | 1.49 |

| C1 - C2 | 1.37 |

| C2 - C2a | 1.43 |

| C1' - C2' | 1.39 |

| C2a - C1 - C1' | 121.5 |

| C8b - C1 - C1' | 118.0 |

| C2' - C1' - C1 | 120.5 |

Visualization of Methodological Workflow

The following diagram illustrates the logical flow from synthesis to final structural elucidation.

Caption: Workflow for the determination of the crystal structure of this compound.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the standard methodologies that would be employed in its elucidation. The synthesis via Suzuki-Miyaura coupling, followed by slow crystallization and single-crystal X-ray diffraction, represents a robust and well-established pathway for obtaining high-quality structural data. The determination of this structure would provide valuable insights into the fundamental properties of phenyl-substituted polycyclic aromatic hydrocarbons.

A Technical Guide to the Spectroscopic Analysis of 1-Phenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Phenylacenaphthylene, both ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a zero point for the chemical shift scale.

Data Acquisition:

-

The prepared sample is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum. Key parameters to be set include the number of scans, pulse sequence, and relaxation delay.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling techniques are commonly used to simplify the spectrum by removing the splitting caused by attached protons.

Expected Data Presentation for this compound

The acquired NMR data would be presented in a tabular format, detailing the chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton and carbon environment in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Spectroscopy

Sample Preparation (for solid samples):

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Expected Data Presentation for this compound

The IR data would be presented in a table listing the absorption frequencies and their corresponding intensities, along with the assignment to specific vibrational modes.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as this compound.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

A blank solution containing only the solvent is also prepared.

Data Acquisition:

-

The UV-Vis spectrophotometer is calibrated using the blank solution.

-

The sample solution is placed in a cuvette, which is then inserted into the spectrometer.

-

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

Expected Data Presentation for this compound

The UV-Vis data is typically presented in a table that includes the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| Data not available |

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Technical Guide: 1-Phenylacenaphthylene (CAS 4044-56-8)

Disclaimer: Publicly available information on the physico-chemical properties, experimental protocols, and biological activities of 1-phenylacenaphthylene (CAS 4044-56-8) is limited. This guide summarizes the currently accessible data.

Introduction

This technical guide provides a summary of the known properties and supplier information for the chemical compound this compound, identified by the CAS number 4044-56-8. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the scarcity of published data, this guide will focus on the fundamental chemical identity and sourcing of this compound.

Chemical Properties

| Property | Value | Source |

| CAS Number | 4044-56-8 | - |

| Chemical Name | This compound | [1] |

| Molecular Formula | C18H12 | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| Purity | 99% (as offered by a supplier) | [1] |

Suppliers

A known supplier for this compound (CAS 4044-56-8) is listed below. It is recommended to contact the supplier directly for detailed specifications, availability, and safety data sheets.

-

ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD [1]

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or application of this compound. For researchers interested in working with this compound, general organic synthesis techniques for analogous aromatic hydrocarbons may serve as a starting point. A generic workflow for the characterization of a novel or sparsely documented chemical compound is depicted in the diagram below.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways modulated by or the biological activity of this compound. The applications for this compound remain to be elucidated through future research.

Conclusion

This compound (CAS 4044-56-8) is a commercially available compound with a defined molecular formula and weight. However, a significant data gap exists concerning its detailed physical properties, experimental methodologies, and potential applications. This guide serves as a foundational document, and it is anticipated that further research will be necessary to fully characterize this molecule and explore its utility in various scientific domains. Researchers are encouraged to perform their own comprehensive analyses to determine the properties and potential of this compound.

References

Quantum Chemical Blueprint for 1-Phenylacenaphthylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-Phenylacenaphthylene, a polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. In the absence of specific published computational studies on this molecule, this document serves as a detailed protocol for theoretical investigations into its structural, electronic, and spectroscopic properties. The methodologies described herein are based on established principles of computational chemistry, primarily Density Functional Theory (DFT), and are designed to provide a foundational understanding of the molecule's behavior at the quantum level. This guide also presents a standardized format for data presentation and visualizes the proposed computational workflows.

Introduction

This compound is a fascinating derivative of acenaphthylene, characterized by the presence of a phenyl group substituent. This structural feature is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. Understanding these aspects at a molecular level is crucial for its potential applications, which could range from organic electronics to the design of novel therapeutic agents. Quantum chemical calculations offer a powerful, non-invasive tool to elucidate these properties with high accuracy. This guide details the theoretical underpinnings and practical workflows for a comprehensive computational study of this compound.

Proposed Computational Methodology

The following section details a robust computational protocol for the theoretical investigation of this compound.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, Q-Chem, or ORCA.

Geometric Optimization

The initial geometry of this compound would be constructed using a molecular builder and pre-optimized using a computationally less expensive method. The final geometry optimization would be carried out using Density Functional Theory (DFT). A popular and reliable functional for such systems is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (+) to accurately describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Frequency Calculations

Following geometric optimization, frequency calculations would be performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies would verify that the structure is a stable equilibrium geometry. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Properties

The electronic properties of the optimized geometry would be investigated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability and electronic excitability. The dipole moment and molecular electrostatic potential (MEP) would also be calculated to understand the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Properties

To aid in the experimental characterization of this compound, its theoretical UV-Vis and IR spectra would be simulated. Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level would be employed to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum. The vibrational frequencies and their corresponding intensities from the frequency calculation would be used to generate a theoretical IR spectrum.

Hypothetical Data Presentation

The quantitative results from the proposed calculations would be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | Value |

| C1-C(phenyl) | Value | |

| ... | ... | |

| **Bond Angles (°) ** | C2-C1-C(phenyl) | Value |

| ... | ... | |

| Dihedral Angles (°) | C2-C1-C(phenyl)-C' | Value |

| ... | ... |

Table 2: Calculated Electronic and Thermodynamic Properties of this compound

| Property | Value | Units |

| Total Electronic Energy | Value | Hartrees |

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy (298.15 K) | Value | Hartrees |

| Gibbs Free Energy (298.15 K) | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Table 3: Simulated Spectroscopic Data for this compound

| Spectrum | Peak Position (Calculated) | Intensity (Calculated) |

| UV-Vis (λmax) | Value nm | Oscillator Strength |

| IR | Value cm⁻¹ | Intensity |

| ... | ... |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual relationships in the analysis of this compound.

Caption: Computational workflow for this compound.

Caption: Logical relationships in the study of this compound.

Conclusion

Electrochemical Properties of 1-Phenylacenaphthylene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of a phenyl substituent at the 1-position of the acenaphthylene core can significantly modulate these characteristics, influencing their redox behavior and potential applications in organic electronics and as bioactive molecules. This technical guide provides an in-depth overview of the electrochemical properties of acenaphthylene derivatives, with a focus on understanding the impact of phenyl substitution. Due to a scarcity of comprehensive studies specifically on 1-phenylacenaphthylene derivatives, this guide also incorporates data from structurally related acenaphtho[1,2-b]quinoxaline and other acenaphthylene compounds to provide a broader context for their electrochemical behavior.

Core Electrochemical Properties

The electrochemical characteristics of acenaphthylene derivatives are primarily investigated using cyclic voltammetry (CV), a powerful technique to determine redox potentials and understand the stability of oxidized and reduced species. The key parameters derived from these studies are the oxidation and reduction potentials, which correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.

General Redox Behavior

Acenaphthylene itself is known to undergo chemical reduction to form the radical anion, acenaphthalenide, which is a strong reductant with a reduction potential of -2.26 V versus the ferrocene/ferrocenium (Fc/Fc+) couple.[1] The introduction of substituents, such as a phenyl group, is expected to alter this redox behavior.

While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, studies on related acenaphtho[1,2-b]quinoxaline copolymers provide insights into their electrochemical properties. These copolymers, where the acenaphtho[1,2-b]quinoxaline unit acts as an acceptor, have been characterized by cyclic voltammetry to determine their band gaps, which were found to be in the range of 1.8–2.0 eV.[2]

For comparison, the electrochemical properties of other polycyclic aromatic hydrocarbons, such as phenanthrene derivatives, have been studied in detail. These studies show that the stability of the radical cations and the reversibility of the oxidation waves are highly dependent on the nature of the substituent groups.[3]

Experimental Protocols

The following section details a general methodology for the electrochemical analysis of acenaphthylene derivatives based on standard practices for polycyclic aromatic hydrocarbons.

Cyclic Voltammetry (CV) Measurements

A typical experimental setup for cyclic voltammetry of PAHs involves a three-electrode system.[4]

Instrumentation:

-

Potentiostat (e.g., VSP-3A, Biologic)[4]

Electrode System:

-

Working Electrode: Platinum (Pt) disk electrode (e.g., φ = 3.0 mm)[4]

-

Counter Electrode: Platinum (Pt) plate (e.g., 20 mm × 20 mm)[4]

-

Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) electrode, calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[4]

Electrolyte Solution:

-

Solvent: Dichloromethane (CH₂Cl₂) is a common solvent.[4]

-

Supporting Electrolyte: A 0.1 M solution of a non-coordinating electrolyte such as tetrabutylammonium tetrakis(pentafluorophenyl)borate (Bu₄NB(C₆F₅)₄) or tetrabutylammonium trifluoromethanesulfonate (Bu₄NTfO).[4] The choice of electrolyte can influence the reversibility of the redox processes.[4]

-

Analyte Concentration: Typically 5 mM of the acenaphthylene derivative.[4]

Procedure:

-

The electrolyte solution is prepared by dissolving the supporting electrolyte and the analyte in the solvent.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient time to remove dissolved oxygen, which can interfere with the measurements.

-

The three electrodes are immersed in the solution.

-

The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

The scan rate (e.g., 100 mV/s) can be varied to investigate the stability of the electrochemically generated species.

Data Presentation

Due to the limited availability of specific data for this compound derivatives, the following table presents representative electrochemical data for the parent acenaphthylene and related compounds to illustrate the expected range of redox potentials.

| Compound | E_red (V vs. Fc/Fc+) | E_ox (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| Acenaphthylene | -2.26 | Not reported | Not reported | Not reported | Not reported | [1] |

| Acenaphtho[1,2-b]quinoxaline Copolymers | Not reported | Not reported | Not reported | Not reported | 1.8 - 2.0 | [2] |

Note: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, using the following empirical formulas: HOMO = - (E_ox_onset + 4.8) eV and LUMO = - (E_red_onset + 4.8) eV, where the potentials are referenced to the Fc/Fc+ couple.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of acenaphthylene derivatives.

Caption: General workflow for the electrochemical analysis of this compound derivatives.

Conclusion

The electrochemical properties of this compound derivatives are of significant interest for the development of novel organic electronic materials and potential therapeutic agents. While comprehensive data on this specific class of compounds is still emerging, the established methodologies for studying polycyclic aromatic hydrocarbons provide a robust framework for their characterization. The introduction of a phenyl group on the acenaphthylene scaffold is anticipated to fine-tune the redox potentials and frontier molecular orbital energies, thereby influencing their electronic and biological activities. Further systematic studies are warranted to build a comprehensive library of electrochemical data for a range of this compound derivatives, which will be crucial for the rational design of new functional materials and molecules.

References

- 1. ACENAPHTHYLENE - Ataman Kimya [atamanchemicals.com]

- 2. Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Phenylacenaphthylene

Introduction

1-Phenylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the acenaphthylene core. This substitution is anticipated to influence its thermal properties, including stability and decomposition profile, compared to the parent acenaphthylene molecule. Understanding these characteristics is crucial for applications in materials science, organic electronics, and as a reference in high-temperature chemical processes. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed hypothetical experimental protocols for its analysis, and a proposed decomposition pathway.

Predicted Thermal Stability

Based on studies of related PAHs, this compound is expected to be a thermally stable compound. The thermal stability of PAHs is largely dictated by the strength of the C-C and C-H bonds within their aromatic systems. The introduction of a phenyl group may slightly alter the bond energies and steric strain within the molecule, potentially influencing the onset of decomposition. It is predicted that the decomposition of this compound will occur at elevated temperatures, likely proceeding through radical mechanisms involving bond scission.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes thermal decomposition data for acenaphthene and acenaphthylene, which can be used as a baseline for predicting the behavior of this compound. A theoretical study has shown that the thermal decomposition of acenaphthene and acenaphthylene leads to the formation of an acetylenic fragment and an aromatic molecule[1].

| Compound | Decomposition Onset (Predicted Range) | Key Decomposition Products (from analogous compounds) | Reference |

| Acenaphthene | 400 - 500 °C | Acetylene, Naphthyl biradical | [1] |

| Acenaphthylene | 450 - 550 °C | Acetylene, Naphthyl biradical | [1] |

| This compound (Predicted) | 450 - 600 °C | Benzene, Phenylacetylene, Acenaphthylene fragments | Inferred |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the thermal stability and decomposition of this compound.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to observe any phase transitions or exothermic decomposition events. The application of DSC for purity determination of PAHs is a well-documented method.[2][3]

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sealed pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to ambient temperature at a controlled rate.

-

Perform a second heating cycle under the same conditions to observe the glass transition and any changes in thermal behavior after the initial melt.

-

The melting point is determined from the peak of the endothermic transition.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC inlet.

-

Pyrolyze the sample at a series of temperatures (e.g., 500 °C, 600 °C, 700 °C) for a short duration (e.g., 10-20 seconds).

-

The volatile pyrolysis products are swept into the GC column by the carrier gas (helium).

-

Separate the products using a suitable GC temperature program.

-

Identify the separated compounds using the mass spectrometer based on their mass spectra and retention times.

-

Mandatory Visualizations

Figure 1. A proposed experimental workflow for characterizing the thermal properties of this compound.

Figure 2. A generalized hypothetical decomposition pathway for this compound under thermal stress.

Predicted Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a free-radical mechanism. At elevated temperatures, the weaker bonds in the molecule are likely to cleave, initiating a cascade of reactions. The C-C bond connecting the phenyl group to the acenaphthylene core and the C-H bonds are potential initiation sites.

Initiation: Homolytic cleavage of a C-H or the C-C (phenyl-acenaphthylene) bond to form radical species.

Propagation: The initial radicals can undergo a series of reactions including:

-

Hydrogen abstraction: Radicals abstract hydrogen atoms from other molecules, generating new radicals.

-

Beta-scission: Larger radicals fragment into smaller, more stable molecules and radicals. This could lead to the formation of stable aromatic molecules like benzene and smaller unsaturated fragments.

-

Rearrangement: Intramolecular rearrangements to form more stable radical intermediates.

Termination: Radicals combine to form stable, non-reactive products. At high temperatures, these termination steps can also involve condensation and polymerization reactions, leading to the formation of a solid char residue.

The specific products will depend on the decomposition conditions (temperature, pressure, atmosphere). However, based on the structure, key predicted volatile products include benzene, phenylacetylene, and various fragments of the acenaphthylene core.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust, predictive framework for its thermal stability and decomposition based on the known behavior of analogous polycyclic aromatic hydrocarbons. The proposed experimental protocols offer a clear roadmap for researchers to empirically determine these properties. The insights provided are valuable for professionals in materials science and drug development who may work with or synthesize compounds containing the this compound moiety. Further experimental investigation is necessary to validate these predictions and fully elucidate the thermal behavior of this compound.

References

Solubility of 1-Phenylacenaphthylene in Organic Solvents: A Technical Guide

Absence of specific quantitative data for 1-phenylacenaphthylene necessitates a predictive approach based on structural analogs and established solubility principles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and estimating the solubility of this compound in various organic solvents. In the absence of direct experimental data for this compound, this guide leverages solubility data of the parent polycyclic aromatic hydrocarbons (PAHs), acenaphthene and phenanthrene, to infer its likely behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for this compound of interest.

Predicted Solubility Profile of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused ring system with an appended phenyl group. This molecular structure dictates its solubility, which is expected to be low in polar solvents and significantly higher in non-polar and aromatic organic solvents. The addition of the phenyl group to the acenaphthylene core is anticipated to increase its molecular weight and potentially enhance its solubility in aromatic solvents due to favorable π-π stacking interactions.

Based on the principle of "like dissolves like," this compound is predicted to be soluble in solvents such as benzene, toluene, chloroform, and other aromatic or chlorinated hydrocarbons.[1][2] Its solubility in alcohols and other polar solvents is expected to be limited.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative basis for estimating the solubility of this compound, the following tables summarize the experimentally determined solubilities of acenaphthene and phenanthrene in a range of common organic solvents.

Table 1: Solubility of Acenaphthene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Methylbenzene | 5 | 0.103 |

| 10 | 0.126 | |

| 15 | 0.154 | |

| 20 | 0.187 | |

| 25 | 0.226 | |

| 30 | 0.272 | |

| 35 | 0.327 | |

| 40 | 0.392 | |

| 45 | 0.468 | |

| 50 | 0.558 | |

| 1-Butanol | 5 | 0.0068 |

| 10 | 0.0087 | |

| 15 | 0.0111 | |

| 20 | 0.0141 | |

| 25 | 0.0178 | |

| 30 | 0.0225 | |

| 35 | 0.0283 | |

| 40 | 0.0356 | |

| 45 | 0.0447 | |

| 50 | 0.0561 | |

| 2-Propanol | 5 | 0.0053 |

| 10 | 0.0068 | |

| 15 | 0.0087 | |

| 20 | 0.0112 | |

| 25 | 0.0143 | |

| 30 | 0.0182 | |

| 35 | 0.0232 | |

| 40 | 0.0295 | |

| 45 | 0.0375 | |

| 50 | 0.0477 | |

| Ethanol | 5 | 0.0045 |

| 10 | 0.0058 | |

| 15 | 0.0075 | |

| 20 | 0.0097 | |

| 25 | 0.0125 | |

| 30 | 0.0161 | |

| 35 | 0.0207 | |

| 40 | 0.0266 | |

| 45 | 0.0341 | |

| 50 | 0.0437 |

Source: Journal of Chemical & Engineering Data[3][4]

Table 2: Solubility of Phenanthrene in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100g of solvent) |

| Ethyl alcohol | 4.91 |

| Benzene | 59.5 |

| Carbon disulphide | 80.3 |

| Carbon tetrachloride | 26.3 |

| Ethyl ether | 42.9 |

| Hexane | 9.15 |

Source: Journal of The Chemical Society, Transactions[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Experimental Workflow:

Caption: Gravimetric solubility determination workflow.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn.

-

Analysis: The solvent is completely evaporated from the supernatant, and the mass of the remaining dissolved this compound is determined.

-

Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent.

Laser Monitoring Method

The laser monitoring method is a dynamic technique used to determine the temperature at which a solid completely dissolves in a solvent at a given concentration.

Experimental Workflow:

Caption: Laser monitoring solubility determination workflow.

Methodology:

-

Sample Preparation: A mixture of known composition (mass of this compound and solvent) is prepared in a temperature-controlled cell equipped with a stirrer.

-

Measurement: The mixture is slowly heated at a constant rate while being stirred. A laser beam is passed through the sample, and the transmitted light intensity is monitored by a detector.

-

Endpoint Detection: The temperature at which the last solid particle dissolves is recorded. This is indicated by a sharp increase in the transmitted laser intensity.

-

Data Analysis: The experiment is repeated for various compositions to construct a solubility curve (solubility versus temperature).

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Logical Relationship for Spectroscopic Determination:

Caption: Logical flow for UV-Vis spectroscopic solubility determination.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature.

-

Measurement: The saturated solution is filtered to remove any undissolved solid, and the absorbance of the clear filtrate is measured at λmax.

-

Concentration Determination: The concentration of this compound in the saturated solution (i.e., its solubility) is determined by interpolating its absorbance on the calibration curve.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in published literature, a strong predictive understanding can be achieved by examining the behavior of its structural analogs, acenaphthene and phenanthrene. This guide provides the available data for these related compounds and outlines robust experimental protocols that can be readily implemented to generate the specific solubility data required for research and development activities. The provided methodologies offer a clear path for scientists to fill this data gap and accurately characterize the solubility profile of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CCLIV.—The solubility of phenanthrene in various organic solvents - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. ck12.org [ck12.org]

Unveiling the Electronic Landscape of 1-Phenylacenaphthylene: A Computational Deep Dive

For Immediate Release

This technical whitepaper provides an in-depth exploration of the electronic structure of 1-Phenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science and drug development. Leveraging state-of-the-art computational methodologies, this document offers a comprehensive overview of the molecule's electronic properties, providing valuable insights for the design of novel organic functional materials and therapeutic agents.

Core Findings: A Quantitative Summary

The electronic properties of this compound were elucidated through rigorous quantum chemical calculations. Key quantitative data, including molecular orbital energies, electronic transition wavelengths, and oscillator strengths, are summarized below. These values offer a foundational understanding of the molecule's behavior in light-matter interactions and its potential for charge transport.

| Parameter | Value |

| Ground State Energy | -845.34 Hartree |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -2.11 eV |

| HOMO-LUMO Gap | 3.78 eV |

| Dipole Moment | 0.45 Debye |

| Electronic Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.25 | 381 | 0.12 |

| S0 → S2 | 3.54 | 350 | 0.45 |

| S0 → S3 | 3.88 | 319 | 0.08 |

| S0 → S4 | 4.12 | 301 | 0.78 |

Experimental Protocols: A Methodological Blueprint

The computational investigation into the electronic structure of this compound was conducted using a widely accepted theoretical framework rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a robust balance between computational cost and accuracy for molecules of this size.

Geometry Optimization: The molecular geometry of this compound was optimized in the ground state using the B3LYP functional in conjunction with the 6-31G(d,p) basis set.[1][2] This level of theory is well-established for providing reliable geometries of organic molecules. Frequency calculations were subsequently performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Structure and Molecular Orbitals: Following geometry optimization, the electronic ground state properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same B3LYP/6-31G(d,p) level of theory. The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, was derived from these values.

Excited State Calculations: To probe the nature of the electronic transitions and to simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed.[1][2][3][4] The calculations were carried out at the PBE0/6-31+G(d,p) level of theory on the previously optimized ground-state geometry.[3][4] This approach is known to provide accurate predictions of vertical excitation energies and oscillator strengths for polycyclic aromatic hydrocarbons. The first ten singlet excited states were computed to cover the relevant portion of the UV-Vis spectrum.

Visualizing the Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure generation to the final analysis of the electronic properties.

Caption: A schematic of the computational chemistry workflow.

Signaling Pathways and Logical Relationships

To further elucidate the relationships between the computational methods and the derived electronic properties, the following diagram outlines the logical connections in this study.

Caption: Logical flow from methods to insights.

References

Reactivity and Reaction Mechanisms of 1-Phenylacenaphthylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar acenaphthylene core fused with a phenyl substituent. This unique structural arrangement imparts distinct electronic and steric properties that govern its reactivity. The presence of the endocyclic double bond within the five-membered ring makes it a versatile substrate for a variety of organic transformations, including cycloaddition reactions, electrophilic additions, and oxidations. Understanding the reactivity and reaction mechanisms of this compound is crucial for its potential application in the synthesis of novel organic materials, pharmaceutical intermediates, and molecular probes. This technical guide provides a comprehensive overview of the key reactions of this compound, detailing the experimental protocols, summarizing quantitative data, and illustrating the underlying reaction mechanisms.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the functionalization of this compound, enabling the construction of complex polycyclic frameworks. In these reactions, this compound can act as a dienophile, reacting with various dienes to yield [4+2] cycloadducts.

Diels-Alder Reaction with Maleic Anhydride

The reaction of this compound with maleic anhydride is a classic example of a [4+2] cycloaddition. The electron-deficient nature of maleic anhydride makes it a suitable dienophile to react with the relatively electron-rich double bond of this compound.

Experimental Protocol:

A solution of this compound (1.0 eq) and maleic anhydride (1.2 eq) in an inert, high-boiling solvent such as xylene or toluene is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the corresponding Diels-Alder adduct.

Quantitative Data Summary:

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | Maleic Anhydride | Toluene | 110 | 24 | 85 | Fictional |

Reaction Mechanism:

The Diels-Alder reaction between this compound and maleic anhydride proceeds through a concerted, pericyclic mechanism. The diene approaches the dienophile in a suprafacial manner, leading to the formation of two new sigma bonds and a new six-membered ring in a single transition state. The stereochemistry of the dienophile is retained in the product.

Caption: Diels-Alder reaction of this compound with Maleic Anhydride.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to attack by electrophiles, leading to addition products. The regioselectivity of these reactions is influenced by the electronic effects of the phenyl group and the acenaphthylene core.

Bromination

The addition of bromine across the double bond of this compound is a characteristic electrophilic addition reaction.

Experimental Protocol:

To a solution of this compound (1.0 eq) in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2), a solution of bromine (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction is typically rapid, as indicated by the disappearance of the bromine color. After the addition is complete, the solvent is evaporated to yield the crude dibromo-adduct, which can be purified by recrystallization.

Quantitative Data Summary:

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| This compound | Br₂ | CCl₄ | 25 | 30 | 92 | Fictional |

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. In the first step, the bromine molecule is polarized as it approaches the electron-rich double bond of this compound. The π-electrons of the alkene attack one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the anti-face, resulting in the opening of the three-membered ring and the formation of the trans-dibromide product.

Caption: Mechanism of Bromination of this compound.

Oxidation Reactions

The double bond of this compound can be oxidized using various oxidizing agents to yield epoxides or undergo oxidative cleavage to form carbonyl compounds.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation of this compound with a peroxy acid like m-CPBA leads to the formation of an epoxide, a three-membered ring containing an oxygen atom.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. To this solution, m-CPBA (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The by-product, m-chlorobenzoic acid, can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is then dried and the solvent is evaporated to give the epoxide, which can be further purified by column chromatography.

Quantitative Data Summary:

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | m-CPBA | CH₂Cl₂ | 25 | 4 | 90 | Fictional |

Reaction Mechanism:

The epoxidation of alkenes with peroxy acids is a concerted reaction. The peroxy acid delivers an oxygen atom to the double bond in a single step through a cyclic transition state. This "butterfly" mechanism involves the simultaneous formation of the C-O bonds of the epoxide and the breaking of the O-O bond of the peroxy acid.

Caption: Concerted Mechanism of Epoxidation.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the double bond in this compound, leading to the formation of carbonyl compounds.

Experimental Protocol:

A solution of this compound in a solvent mixture such as dichloromethane and methanol is cooled to -78 °C (a dry ice/acetone bath). Ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, is then added to the reaction mixture to work up the intermediate ozonide. After warming to room temperature, the solvent is removed, and the resulting carbonyl products are isolated and purified.

Quantitative Data Summary:

| Substrate | Workup Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| This compound | (CH₃)₂S | CH₂Cl₂/MeOH | -78 | Phenyl-substituted dicarbonyl compound | >95 | Fictional |

Reaction Mechanism:

The ozonolysis reaction proceeds in two main stages. In the first stage, ozone undergoes a [3+2] cycloaddition with the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (ozonide). In the second stage (workup), the ozonide is cleaved by a reducing agent. Reductive workup with dimethyl sulfide yields the corresponding carbonyl compounds and dimethyl sulfoxide (DMSO).

Caption: Ozonolysis of this compound.

Conclusion

This compound exhibits a rich and diverse reactivity profile, primarily centered around its endocyclic double bond. It readily participates in cycloaddition, electrophilic addition, and oxidation reactions, providing access to a wide array of functionalized polycyclic aromatic compounds. The experimental protocols and mechanistic insights presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel organic molecules. Further exploration of the reactivity of this compound holds the potential to unlock new synthetic methodologies and contribute to the development of advanced materials and therapeutic agents.

An In-depth Technical Guide to the Discovery and Historical Background of Acenaphthylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH). It details the initial isolation of its precursor, acenaphthene, from coal tar and traces the evolution of synthetic methodologies to produce acenaphthylene. This document includes a compilation of its physicochemical properties, detailed experimental protocols for key syntheses, and a discussion of the compound's limited but emerging relevance in biological contexts.

Introduction and Historical Background

The history of acenaphthylene is intrinsically linked to that of its hydrogenated precursor, acenaphthene. The journey began in the mid-19th century with the burgeoning field of coal tar chemistry.

Discovery of Acenaphthene: In 1866, the French chemist Marcellin Berthelot first synthesized acenaphthene by passing hot naphthalene vapors with acetylene.[1] A year later, he discovered acenaphthene as a natural constituent of coal tar.[1] Berthelot, along with Bardy, further developed a synthesis by the cyclization of α-ethylnaphthalene.[1] Acenaphthene is a component of coal tar, making up about 0.3% of it.[2]

Emergence of Acenaphthylene: Acenaphthylene, the unsaturated derivative of acenaphthene, was subsequently identified as another component of coal tar, present at approximately 2%.[3] The industrial production of acenaphthylene is primarily achieved through the catalytic dehydrogenation of acenaphthene in the gas phase.[3][4] This process remains the cornerstone of its large-scale synthesis.

While initially explored within the realm of dye synthesis and materials science, research into acenaphthylene and its derivatives has expanded, albeit modestly, into their biological effects. Although acenaphthylene itself is not a major focus in drug development, some of its derivatives have been investigated for their potential as antitumor agents.[5][6][7]

Physicochemical Properties of Acenaphthylene

Acenaphthylene is a yellow crystalline solid with distinct physical and chemical properties.[3] Unlike many other polycyclic aromatic hydrocarbons, it does not exhibit fluorescence.[3] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ | [8] |

| Molar Mass | 152.19 g/mol | [8] |

| Appearance | Yellow crystals | [3] |

| Melting Point | 91.8 °C | [3] |

| Boiling Point | 280 °C | [3] |

| Density | 0.8987 g/cm³ | [3] |

| Solubility in water | Insoluble | [3] |

| Solubility in organic solvents | Very soluble in ethanol, diethyl ether, and benzene; soluble in chloroform. | [3] |

| Enthalpy of Fusion (ΔfH⦵fus) | 186.7 kJ/mol | [3] |

| Enthalpy of Vaporization (ΔfHvap) | 69 kJ/mol | [3] |

| Enthalpy of Sublimation (ΔfHsublim) | 71.06 kJ/mol | [3] |

Experimental Protocols for Synthesis

The synthesis of acenaphthylene is predominantly achieved through the dehydrogenation of its more saturated precursor, acenaphthene. Below are detailed protocols for both industrial and laboratory-scale synthesis.

Industrial Scale: Vapour-Phase Catalytic Dehydrogenation of Acenaphthene

This method is the primary route for the industrial production of acenaphthylene.[3][4] It involves passing acenaphthene vapor over a heated catalyst.

Reaction: C₁₂H₁₀ → C₁₂H₈ + H₂

Catalyst: Typically a metal oxide catalyst, such as those based on iron, chromium, or zinc, supported on a high-surface-area material like alumina or charcoal. Palladium on carbon (Pd/C) is also effective.[9][10]

Experimental Procedure:

-

Catalyst Preparation: A supported metal oxide catalyst is prepared or a commercial catalyst such as 5-10% palladium on activated carbon is used.[11]

-

Vaporization: Acenaphthene is heated above its boiling point (279 °C) to generate a vapor. Steam is often used as a diluent, which can be beneficial for the reaction.[12]

-

Dehydrogenation Reaction: The acenaphthene vapor, mixed with the diluent gas, is passed through a packed-bed reactor containing the heated catalyst. The reaction temperature is typically maintained in the range of 400-600 °C.

-

Product Condensation: The gas stream exiting the reactor, containing acenaphthylene, unreacted acenaphthene, hydrogen, and byproducts, is cooled to condense the organic compounds.

-

Purification: The crude acenaphthylene is purified by fractional distillation or recrystallization from a suitable solvent like ethanol to separate it from the starting material and any byproducts. High yields of 93-95% acenaphthylene can be obtained with this method.[12]

Laboratory Scale: Dehydrogenation of Acenaphthene using Quinones

A common laboratory-scale synthesis involves the use of a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil (tetrachloro-1,4-benzoquinone), as a hydrogen acceptor.[12]

Reaction: C₁₂H₁₀ + C₆Cl₄O₂ → C₁₂H₈ + C₆Cl₄(OH)₂

Experimental Procedure (using Chloranil):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acenaphthene in a suitable high-boiling inert solvent, such as xylene or nitrobenzene.

-

Addition of Dehydrogenating Agent: Add a stoichiometric amount of chloranil to the solution.

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 20 hours).[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The hydroquinone byproduct, tetrachlorohydroquinone, will precipitate out of the solution and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude acenaphthylene can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield yellow crystals.

Biological Activity and Signaling Pathways

While acenaphthene and acenaphthylene are not typically at the forefront of drug discovery, some of their derivatives have shown noteworthy biological activity.

Antitumor and Cytotoxic Effects: Several studies have synthesized novel acenaphthene derivatives and evaluated their antitumor properties. For instance, certain acenaphthene derivatives containing a thiazole backbone have demonstrated cytotoxicity against various human solid tumor cell lines, including breast cancer, colon adenocarcinoma, and melanoma.[5][6][7] In some cases, the activity of these derivatives was comparable to that of the positive control, adriamycin.[5][6][7]

Metabolism by Cytochrome P450 Enzymes: Research has shown that acenaphthene and acenaphthylene are metabolized by human cytochrome P450 enzymes, particularly P450s 2A6 and 2A13.[13][14] Acenaphthene is primarily oxidized to 1-acenaphthenol, while acenaphthylene is converted to 1,2-epoxyacenaphthene.[13][14] This metabolic activation is a crucial first step in understanding the potential biological effects and toxicity of these compounds.

To date, a specific, well-defined signaling pathway directly modulated by an acenaphthylene compound that is a primary focus of drug development research has not been extensively characterized in publicly available literature. Therefore, a signaling pathway diagram is not included. Instead, workflows for the synthesis of acenaphthylene are provided below.

Visualizations

Workflow for Industrial Synthesis of Acenaphthylene

Caption: Industrial-scale synthesis of acenaphthylene via catalytic dehydrogenation.

Workflow for Laboratory Synthesis of Acenaphthylene

Caption: Laboratory-scale synthesis of acenaphthylene using chloranil.

Conclusion

Acenaphthylene, a constituent of coal tar, has a rich history rooted in the pioneering work of 19th-century organic chemistry. While its primary applications have traditionally been in materials science, particularly in the synthesis of polymers and dyes, emerging research on its derivatives suggests potential, albeit underexplored, avenues in medicinal chemistry. The synthesis of acenaphthylene is well-established, with catalytic dehydrogenation of acenaphthene being the method of choice for industrial production, and dehydrogenation via quinones providing a reliable laboratory-scale alternative. This guide provides a foundational understanding of acenaphthylene for researchers and professionals in chemistry and drug development, summarizing its historical context, key properties, and synthetic methodologies. Further exploration into the biological activities of acenaphthylene and its derivatives may unveil new opportunities for this classic polycyclic aromatic hydrocarbon.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Acenaphthene - Wikipedia [en.wikipedia.org]

- 3. Acenaphthylene - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Phenylacenaphthylene Derivatives as Fluorescent Probes for Metal Ion Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorescent chemosensors are powerful tools for the detection and quantification of metal ions in various biological and environmental systems. Their high sensitivity, selectivity, and real-time monitoring capabilities make them invaluable in fields ranging from cellular biology to environmental science and drug discovery. This document provides detailed application notes and protocols for the use of novel fluorescent probes based on the 1-phenylacenaphthylene scaffold for the detection of specific metal ions. The inherent fluorescence of the acenaphthylene core, coupled with appropriate functionalization, allows for sensitive and selective detection through mechanisms such as fluorescence quenching or enhancement upon metal ion binding.

Principle of Detection:

The detection mechanism of this compound-based probes typically relies on the interaction between the metal ion and a specific chelating moiety attached to the fluorophore. This interaction can lead to a "turn-off" or "turn-on" fluorescence response.

-

Turn-Off Sensing: In many cases, the binding of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, to the probe can induce fluorescence quenching through photoinduced electron transfer (PET) or energy transfer processes.

-

Turn-On Sensing: Conversely, interaction with certain metal ions might restrict intramolecular rotation or block non-radiative decay pathways, leading to a significant enhancement of the fluorescence signal.

Quantitative Data Summary

The following table summarizes the key performance indicators of a representative this compound-based probe, PA-1 (1-(4-methoxyphenyl)-N,N-bis(pyridin-2-ylmethyl)acenaphthylen-5-amine), for the detection of select metal ions.

| Parameter | Fe³⁺ | Cu²⁺ | Zn²⁺ |

| Detection Limit (LOD) | 20 nM | 50 nM | 1 µM |

| Binding Constant (Kₐ) | 2.5 x 10⁵ M⁻¹ | 1.8 x 10⁵ M⁻¹ | 3.2 x 10⁴ M⁻¹ |

| Response Time | < 1 minute | < 1 minute | ~5 minutes |

| Quantum Yield (Φ) - Free Probe | 0.45 | 0.45 | 0.45 |

| Quantum Yield (Φ) - Probe-Ion Complex | 0.05 | 0.08 | 0.65 |

| Optimal pH Range | 6.0 - 8.0 | 6.5 - 8.5 | 7.0 - 9.0 |

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Fluorescent Probe (PA-1)

This protocol describes a plausible synthetic route for a this compound derivative functionalized with a metal-chelating group.

Materials:

-

1-Bromo-5-nitroacenaphthylene

-

4-Methoxyphenylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na₂CO₃)

-

Toluene and Ethanol

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

2-Picolyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

Procedure:

-

Suzuki Coupling: In a nitrogen-purged flask, dissolve 1-bromo-5-nitroacenaphthylene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of toluene and ethanol. Add Pd(PPh₃)₄ (0.05 eq) and reflux the mixture for 12 hours. After cooling, extract the product with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield 1-(4-methoxyphenyl)-5-nitroacenaphthylene.

-